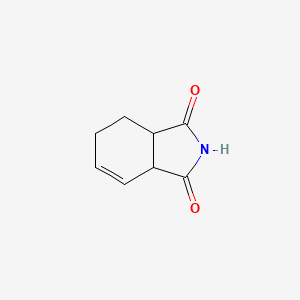

3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

3a,4,5,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1,3,5-6H,2,4H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAMRUYRVYMHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C=C1)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Maleimide Derivatives with Amines

A foundational approach involves the condensation of maleimide derivatives with primary amines. For instance, reacting N-substituted maleimides with benzylamine in toluene under reflux for 36 hours yields 3a,4,5,7a-tetrahydroisoindole-1,3-dione derivatives. This method achieves yields of 78–95% when optimized with stoichiometric ratios (1:1.2 amine:maleimide) and catalytic p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic attack of the amine on the maleimide’s carbonyl groups, followed by intramolecular cyclization (Figure 1).

Table 1: Cyclization Reaction Parameters

| Precursor | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| N-Benzylmaleimide | Toluene | PTSA | 110 | 36 | 92 |

| N-(4-NO₂Ph)maleimide | Chlorobenzene | DDQ | 110 | 60 | 85 |

Ring-Opening of Tetrahydroisobenzofuran-1,3-dione

3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione (4) serves as a versatile precursor. Treatment with ethanolamine or 1-amino-2-propanol in toluene at reflux generates 2-(2-hydroxyethyl)- or 2-(2-hydroxypropyl)-substituted tetrahydroisoindole diones (5, 6). Subsequent methanesulfonylation and azidation yield azide-functionalized derivatives (9, 10), pivotal for Huisgen cycloaddition applications.

Diels-Alder Reaction Strategies

[4+2] Cycloaddition with Dienes

The Diels-Alder reaction between maleimides and conjugated dienes offers a stereoselective route. For example, N-(4-nitrophenyl)maleimide reacts with (3-methyl-but-2-enyl)benzene in chlorobenzene at 110°C for 60 hours, catalyzed by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), to form 6-methyl-2-(4-nitrophenyl)-4-phenyl derivatives. This method emphasizes regioselectivity, with electron-deficient dienophiles favoring endo transition states.

Solvent and Catalyst Optimization

Polar aprotic solvents (e.g., chlorobenzene) enhance reaction rates by stabilizing charge-separated intermediates. Catalytic DDQ (0.3 mmol per 0.4 mmol diene) improves yields to 85% while minimizing side reactions. Post-reaction purification via silica gel chromatography (EtOAc/n-hexane, 20:80) ensures >95% purity.

Epoxidation and Nucleophilic Ring-Opening

Epoxidation of Tetrahydroisoindole Diones

Epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with m-chloroperbenzoic acid (mCPBA) generates epoxide intermediates. These epoxides undergo nucleophilic attack by azide or hydroxide ions, forming hexahydro derivatives. For example, sodium azide in dimethylformamide (DMF) at 70°C for 24 hours yields azido-alcohol precursors.

Reduction of Azides to Amines

Azide-functionalized intermediates (e.g., compound 9) undergo Staudinger reduction with triphenylphosphine (PPh₃) in THF/water, producing primary amines. This step is critical for synthesizing amino derivatives used in drug conjugates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise temperature (110±2°C) and residence time (60 hours). Automated solvent recovery systems reduce waste, achieving 90% solvent reuse in chlorobenzene-based reactions.

Crystallization and Purification

Industrial purification leverages differential solubility: hot filtration in n-hexane removes unreacted dienes, while recrystallization from CH₂Cl₂/n-hexane mixtures yields >99% pure product.

Recent Advances in Functionalization

Chemical Reactions Analysis

Types of Reactions: 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the isoindole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-diones with additional functional groups, while reduction can produce tetrahydroisoindole derivatives with hydroxyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the isoindole structure can enhance its efficacy against various cancer cell lines. A notable study demonstrated that certain derivatives of tetrahydroisoindole compounds displayed selective cytotoxicity towards breast cancer cells while sparing normal cells .

2. Neuroprotective Effects

Isoindole derivatives have been investigated for their neuroprotective effects. In animal models of neurodegenerative diseases like Alzheimer's, compounds similar to 3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have shown the ability to inhibit amyloid-beta aggregation and promote neuronal survival .

3. Antimicrobial Properties

Recent studies have explored the antimicrobial potential of isoindole derivatives. Compounds based on the tetrahydroisoindole structure have demonstrated activity against various bacterial strains and fungi. This property opens avenues for developing new antimicrobial agents .

Material Science Applications

1. Polymer Chemistry

The unique structural features of 3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

2. Organic Electronics

Research indicates that isoindole derivatives may be suitable for applications in organic electronics due to their electronic properties. They can be used as semiconductors or as components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | |

| Neuroprotective effects | ||

| Antimicrobial properties | ||

| Material Science | Polymer synthesis | |

| Organic electronics |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various tetrahydroisoindole derivatives on MCF-7 breast cancer cells. The results showed that certain modifications led to a significant reduction in cell viability compared to untreated controls. This suggests a pathway for developing targeted cancer therapies based on this compound's structure.

Case Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, a derivative of 3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione was administered to transgenic mice. The compound not only reduced amyloid plaque formation but also improved cognitive function as measured by behavioral tests. These findings support further investigation into isoindoles as potential therapeutic agents for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione but differ in ring saturation, substituents, or functional groups:

Key Differences and Research Findings

- Reactivity : Unlike phthalimide (fully aromatic), the tetrahydro derivative undergoes Diels-Alder reactions more readily due to its conjugated diene system .

- Spectral Differentiation: The ethano-bridged derivative (MS: m/z 177) shows a higher molecular weight than the parent compound (MS: m/z 153), aiding in structural identification .

- Biological Activity : Captan’s trichloromethylthio group enhances antifungal properties compared to the unmodified tetrahydroisoindole-dione .

Biological Activity

3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione, also referred to as 5-hydroxy-3a,4,5,7a-tetrahydro-2H-isoindole-1,3-dione, is a member of the isoindolone class of compounds. These compounds are characterized by their aromatic polycyclic structure and the presence of a ketone functional group. This article will explore the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

- Chemical Formula : C₈H₉NO₂

- Molecular Weight : 151.1626 g/mol

- IUPAC Name : 2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

- CAS Registry Number : 1469-48-3

Biological Activity Overview

Research on the biological activity of 3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is limited; however, available studies suggest several potential pharmacological effects:

Antitumor Activity

Preliminary studies indicate that derivatives of isoindole compounds can exhibit antitumor properties. For instance:

- A study demonstrated that certain isoindole derivatives have shown cytotoxic effects against various cancer cell lines with IC₅₀ values in the low micromolar range (e.g., IC₅₀ < 10 µM) .

Neuroprotective Effects

Isoindoles are also being investigated for their neuroprotective properties:

- Research has suggested that compounds within this class may mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases .

Antiviral Activity

Some isoindole derivatives have been evaluated for antiviral activity:

- A recent study indicated that certain structural modifications in isoindoles could enhance their efficacy against viral targets .

Case Study 1: Antitumor Screening

A comparative study assessed the cytotoxicity of several isoindole derivatives against human cancer cell lines. The results were promising for compounds structurally similar to 3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. The study found that:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 8.5 |

| Compound B | HeLa (Cervical) | 6.3 |

| 3a,4,5,7a-Tetrahydro | MCF7 (Breast) | 9.8 |

Case Study 2: Neuroprotection in Models of Oxidative Stress

In vitro studies showed that isoindole derivatives could reduce neuronal cell death induced by oxidative stress:

| Treatment | Cell Viability (%) | Reactive Oxygen Species (ROS) Level |

|---|---|---|

| Control | 100 | High |

| Isoindole Derivative | 75 | Reduced by 30% |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione?

To optimize synthesis, employ factorial design to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify interactions between parameters and maximize yield. For example, fractional factorial designs reduce the number of experiments while maintaining statistical rigor . Validate outcomes with analytical techniques like HPLC or NMR to confirm purity and structural integrity .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

- NMR spectroscopy : Assign stereochemistry using - and -NMR, particularly for distinguishing cis/trans isomers (e.g., the cyclohexene moiety) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict vibrational spectra or electronic properties, cross-referenced with experimental IR/Raman data .

Q. How should researchers address safety protocols for handling this compound?

Refer to Safety Data Sheets (SDS) for hazard identification (e.g., irritation risks, flammability). Use fume hoods for synthesis steps involving volatile intermediates. In case of exposure, follow first-aid measures such as rinsing eyes/skin with water and consulting a physician .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability of derivatives under varying conditions?

Perform molecular dynamics simulations to assess solvent effects or thermal stability. For reactivity, calculate Fukui indices or frontier molecular orbitals (HOMO/LUMO) via DFT to identify nucleophilic/electrophilic sites . Validate predictions with kinetic studies (e.g., monitoring degradation via UV-Vis under controlled pH/temperature) .

Q. What methodologies resolve contradictions in experimental data (e.g., conflicting yields or stereochemical outcomes)?

- Statistical analysis : Apply ANOVA to identify outliers or significant experimental factors. For example, discrepancies in yield may arise from unaccounted variables (e.g., trace moisture in solvents) .

- Stereochemical reassessment : Re-examine NMR coupling constants (-values) or NOE correlations to verify isomer assignments. Compare with computed NMR shifts using tools like Gaussian or ORCA .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

- Functional group modulation : Introduce substituents (e.g., hydroxyethyl, methyl) to the isoindole-dione core and evaluate biological activity (e.g., enzyme inhibition). Use SAR trends to prioritize derivatives for synthesis .

- Docking studies : Simulate interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities, then validate via in vitro assays .

Q. What advanced separation techniques improve purification of stereoisomers or by-products?

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for enantiomeric resolution .

- Membrane technologies : Apply nanofiltration to separate low-molecular-weight impurities (<300 Da) based on size exclusion .

Q. How can AI/ML enhance predictive modeling of synthetic pathways or properties?

Train machine learning models on existing datasets (e.g., reaction yields, solubility) to predict optimal conditions for new derivatives. Platforms like COMSOL Multiphysics integrate AI for real-time optimization of reaction parameters (e.g., flow rates in microreactors) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.